5,5'-Dinitrosalicil
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Overview
Description
5,5’-Dinitrosalicil is an aromatic compound with the molecular formula C14H8N2O8 and a molecular weight of 332.22 g/mol . It is known for its distinctive yellow color and is soluble in water and various organic solvents such as ethanol, diethyl ether, and benzene . This compound is primarily used in the detection and quantification of reducing sugars due to its ability to react with these sugars to form a colored complex .
Preparation Methods
5,5’-Dinitrosalicil can be synthesized through the nitration of salicylic acid . The reaction involves treating salicylic acid with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The nitration process introduces nitro groups at the 5 and 5’ positions of the salicylic acid molecule, resulting in the formation of 5,5’-Dinitrosalicil . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5,5’-Dinitrosalicil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-amino-5-nitrosalicylic acid in the presence of reducing sugars.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common reagents used in these reactions include sodium hydroxide, sodium potassium tartrate, and phenol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-Dinitrosalicil is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantitative Analysis of Reducing Sugars: It is used in the DNS method to quantify reducing sugars in various samples, including food items and biological fluids.
Enzyme Kinetics Studies: The compound is employed to measure the activity of glycoside hydrolases by quantifying the reducing sugars produced during enzymatic reactions.
Biochemical Assays: It is used in various biochemical assays to detect and quantify reducing substances.
Mechanism of Action
The mechanism of action of 5,5’-Dinitrosalicil involves its reaction with reducing sugars to form a colored complex. The compound’s nitro groups are reduced to amino groups in the presence of reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm . This color change is used to quantify the concentration of reducing sugars in a sample.
Comparison with Similar Compounds
5,5’-Dinitrosalicil is similar to other nitroaromatic compounds, such as 3,5-dinitrosalicylic acid (DNS) and 2,4-dinitrophenol . it is unique in its specific reactivity with reducing sugars and its application in quantitative analysis. Other similar compounds include:
3,5-Dinitrosalicylic Acid: Used in similar applications but with different reactivity and specificity.
2,4-Dinitrophenol: Known for its use in biochemical assays but with different properties and applications.
Biological Activity
5,5'-Dinitrosalicil (DNS) is a compound derived from salicylic acid, notable for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects, supported by various studies and experimental data.
This compound is characterized by the presence of two nitro groups attached to the salicylic acid structure. This modification enhances its reactivity and biological activity. The compound is often utilized in biochemical assays, particularly for measuring reducing sugars.
Antioxidant Activity
This compound exhibits significant antioxidant properties. In a study assessing its ability to scavenge free radicals, the compound demonstrated a half-maximal effective concentration (EC50) of 52.77 µg/mL. This activity was comparable to standard antioxidants like ascorbic acid .
Antidiabetic Activity
The compound has been evaluated for its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies showed that this compound effectively reduced α-amylase activity. The inhibition percentage was calculated using the absorbance method with a 3,5-dinitrosalicylic acid solution as part of the assay . The findings suggest that it may help in managing blood glucose levels.
Anticancer Activity
Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays using the A549 human lung cancer cell line revealed significant cell viability reduction upon treatment with the compound. The MTT assay demonstrated that higher concentrations of DNS led to increased anticancer efficacy .
Study on Anticancer Properties
A comprehensive study investigated the anticancer properties of this compound on A549 cells. The results indicated a dose-dependent inhibition of cell proliferation. At a concentration of 100 µg/mL, significant cytotoxicity was observed compared to control groups. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .
Inhibition of Glycosylation
Another study evaluated the glycosylation inhibition capacity of this compound in the presence of glucose solutions. Results showed that the compound effectively reduced hemoglobin glycosylation levels over time, indicating potential benefits for diabetic patients by mitigating complications associated with hyperglycemia .
Data Table: Biological Activities of this compound
Activity | Methodology | Result |
---|---|---|
Antioxidant | DPPH Scavenging Assay | EC50 = 52.77 µg/mL |
α-Amylase Inhibition | Spectrophotometric Assay | Significant inhibition observed |
Cytotoxicity | MTT Assay on A549 Cells | Dose-dependent cytotoxicity |
Glycosylation Inhibition | Hemoglobin Glycosylation Assay | Reduced glycosylation levels |
Properties
CAS No. |
528-10-9 |
---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
1,2-bis(2-hydroxy-5-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O8/c17-11-3-1-7(15(21)22)5-9(11)13(19)14(20)10-6-8(16(23)24)2-4-12(10)18/h1-6,17-18H |
InChI Key |
MLHGVVVOOIXMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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